

Technical Guide: 2-(2-Methoxyphenyl)ethanimidamide

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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)ethanimidamide

CAS No.: 915922-03-1

Cat. No.: B1498758

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Synthesis, Properties, and Application in Heterocyclic Chemistry[1]

Executive Summary

2-(2-Methoxyphenyl)ethanimidamide (also known as 2-(2-methoxyphenyl)acetamide) is a critical amidine intermediate used primarily in the synthesis of nitrogen-containing heterocycles. [1] While the meta- (CAS 6487-98-5) and para- (CAS 6487-90-7) isomers are commercially established, the ortho- isomer is frequently generated in situ or synthesized on-demand due to its specific steric and electronic profile.[1]

This guide details the technical specifications, synthesis from its nitrile precursor (CAS 7035-03-2), and its utility as a pharmacophore building block for GPCR ligands and kinase inhibitors. [1]

Chemical Identity & Core Specifications[1][2][3]

The compound is rarely isolated as a free base due to stability issues; it is predominantly handled as the hydrochloride salt.

Property	Detail
Systematic Name	2-(2-Methoxyphenyl)ethanimidamide
Common Synonyms	2-(2-Methoxyphenyl)acetamidine; o-Methoxybenzylamidine
Molecular Formula	C ₉ H ₁₂ N ₂ O (Free base) / C ₉ H ₁₃ ClN ₂ O (HCl salt)
Molecular Weight	164.21 g/mol (Free base) / 200.67 g/mol (HCl salt)
Precursor CAS	7035-03-2 (2-Methoxybenzyl cyanide)
Analogous CAS	m-isomer: 6487-98-5; p-isomer: 6487-90-7
Solubility	Soluble in water, MeOH, EtOH (HCl salt); Insoluble in Et ₂ O
Stability	Hygroscopic (HCl salt); Free base hydrolyzes rapidly to amide

Synthesis Pathway: The Pinner Reaction

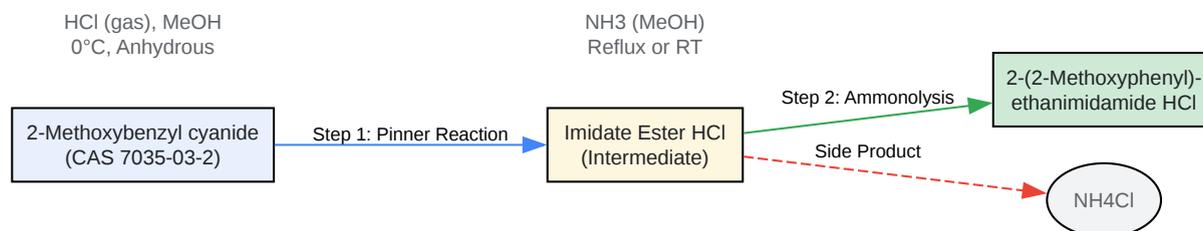
The most robust method for synthesizing **2-(2-methoxyphenyl)ethanimidamide** is the Pinner synthesis, converting the commercially available nitrile to the amidine via an imidate ester intermediate.^[1]

3.1. Reaction Mechanism

The synthesis proceeds in two distinct steps:^{[1][2]}

- Acid-Catalyzed Alcoholysis: The nitrile reacts with dry HCl and an alcohol (methanol or ethanol) to form the imidate ester hydrochloride.^[1]
- Ammonolysis: The imidate ester is treated with ammonia (anhydrous or alcoholic) to yield the amidine hydrochloride.^{[1][2]}

3.2. Visualization of Synthesis



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Caption: Two-step Pinner synthesis converting 2-methoxybenzyl cyanide to the target amidine.

3.3. Detailed Experimental Protocol

Step 1: Preparation of the Imidate Ester

- Dissolve 2-methoxybenzyl cyanide (14.7 g, 100 mmol) in anhydrous methanol (50 mL) and diethyl ether (50 mL).
- Cool the solution to 0°C in an ice-salt bath.
- Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Exclude moisture strictly to prevent hydrolysis to the amide.
- Seal the flask and store at 4°C for 24–48 hours. A white precipitate (imidate ester HCl) typically crystallizes.[1]
- Filter the solid, wash with cold dry ether, and dry under vacuum.

Step 2: Conversion to Amidine

- Suspend the imidate ester salt (10 mmol) in anhydrous methanol (20 mL).
- Add a solution of 7N NH₃ in methanol (excess, ~30 mmol) dropwise at 0°C.
- Allow the mixture to warm to room temperature and stir for 12–18 hours.
- Concentrate the solvent under reduced pressure.[1]

- Recrystallize the residue from ethanol/ether to obtain **2-(2-methoxyphenyl)ethanimidamide hydrochloride**.^[1]

Applications in Drug Discovery

This amidine is a "two-carbon" linker pharmacophore often used to construct fused heterocycles.^[1] The ortho-methoxy group provides steric bulk and a hydrogen-bond acceptor site, influencing the binding affinity in the target pocket.^[1]

4.1. Heterocycle Construction

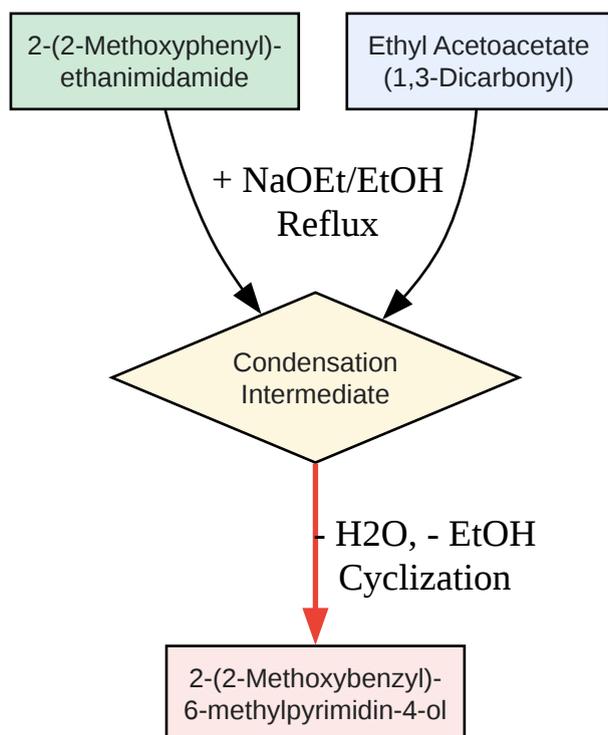
The amidine moiety reacts with 1,3-dicarbonyls or

-unsaturated ketones to form pyrimidines, or with

-haloketones to form imidazoles.^[1]

Example: Synthesis of 2-Substituted Pyrimidines A common workflow involves condensing the amidine with a

-keto ester to form a pyrimidinone scaffold, a frequent motif in kinase inhibitors.^[1]



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Caption: Cyclocondensation of the amidine with a beta-keto ester to yield a pyrimidine scaffold.

[1]

4.2. Structural Activity Relationship (SAR)[1]

- Steric Occlusion: The ortho-methoxy group restricts rotation around the benzylic bond, potentially locking the molecule in a bioactive conformation.
- Electronic Effect: The electron-donating methoxy group increases electron density on the phenyl ring, which can modulate

stacking interactions in the receptor binding site.

Handling, Stability, and Safety

Hazard Class	Description	Mitigation
Hygroscopicity	The HCl salt absorbs atmospheric moisture, leading to hydrolysis.[1]	Store in a desiccator under Argon/Nitrogen at -20°C.
Irritancy	Causes skin (H315) and eye (H319) irritation.[1]	Wear nitrile gloves and safety goggles.[1] Handle in a fume hood.
Incompatibility	Strong oxidizing agents; Strong bases (liberates unstable free base).[1]	Avoid mixing with hydroxides unless immediately reacting.[1]

Self-Validating Stability Check:

- Proton NMR (DMSO-d₆): Look for the characteristic methylene singlet (ppm) and the amidine protons (ppm, broad).[1]

- Impurity Check: If hydrolysis occurs, a new peak for the amide (N-(2-methoxyphenyl)acetamide or similar degradation) will appear, and the amidine N-H signals will diminish.[1]

References

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